

An In-depth Technical Guide to the ¹H NMR Spectrum of Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Malonic acid	
Cat. No.:	B1675933	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **malonic acid**. It includes a detailed examination of its spectral features, a summary of chemical shift data in various solvents, and a standardized experimental protocol for spectral acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and analysis.

Core Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of **malonic acid** is characterized by its simplicity, which is a direct reflection of its symmetrical structure. The molecule, HOOC-CH₂-COOH, contains two chemically equivalent types of protons: the methylene protons (-CH₂-) and the carboxylic acid protons (-COOH).

This equivalence leads to a spectrum that typically displays two distinct signals, both of which are singlets. The methylene protons, being adjacent to two electron-withdrawing carbonyl groups, are deshielded and appear as a singlet in the upfield region of the spectrum. The carboxylic acid protons are significantly more deshielded due to their direct attachment to the electronegative oxygen atoms and the anisotropic effect of the carbonyl group, resulting in a singlet in the downfield region. The integral ratio of the methylene protons to the carboxylic acid protons is theoretically 2:2, which simplifies to 1:1. However, the acidic protons of the



carboxylic acid groups are exchangeable and may result in a broadened signal or a lower integration value, especially in the presence of water.

Data Presentation: ¹H NMR Chemical Shifts of Malonic Acid

The chemical shifts of **malonic acid** protons are sensitive to the choice of deuterated solvent. The following table summarizes the observed chemical shifts in commonly used NMR solvents.

Solvent	Methylene Protons (-CH2-) Chemical Shift (δ, ppm)	Carboxylic Acid Protons (- COOH) Chemical Shift (δ , ppm)
Acetone-d ₆	3.45	11.19[1]
DMSO-d ₆	3.26	11.5[1]

Note: The chemical shift of the carboxylic acid proton can be broad and its position can vary depending on concentration and the presence of water.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of **malonic acid**.

- 1. Sample Preparation:
- Weigh approximately 10-20 mg of pure malonic acid directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous.



- 2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
- Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:

Pulse angle: 90°

Acquisition time: 2-4 seconds

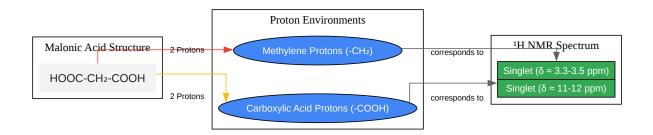
Relaxation delay: 1-5 seconds

- Number of scans: 8-16 (can be adjusted based on sample concentration)
- Acquire the Free Induction Decay (FID).
- 3. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., acetone-d₅ at 2.05 ppm, DMSO-d₅ at 2.50 ppm).
- Integrate the peaks to determine the relative ratios of the protons.
- Analyze the spectrum to identify the chemical shifts and multiplicities of the signals.

Visualization of Malonic Acid's ¹H NMR Spectrum Logic



The following diagram illustrates the relationship between the structure of **malonic acid** and its expected ¹H NMR spectral features.



Click to download full resolution via product page

Caption: Logical flow from malonic acid's structure to its ¹H NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Malonic acid(141-82-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the ¹H NMR Spectrum of Malonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675933#malonic-acid-1h-nmr-spectrum-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com